Cyclopentyl-(4-fluoro-benzyl)-amine

Descripción general

Descripción

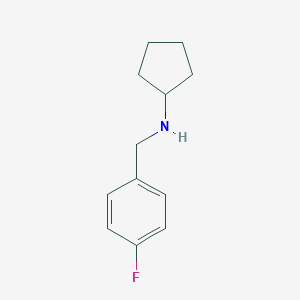

“Cyclopentyl-(4-fluoro-benzyl)-amine” is a compound that consists of a cyclopentyl group (a five-membered ring), a benzyl group (a benzene ring attached to a CH2 group), and an amine group (NH2). The benzyl group is substituted with a fluorine atom at the 4th position .

Molecular Structure Analysis

The molecular structure of “Cyclopentyl-(4-fluoro-benzyl)-amine” would consist of a cyclopentyl ring attached to a benzyl group through an amine linkage. The benzyl group would have a fluorine atom attached at the 4th position .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the amine group might participate in acid-base reactions, forming salts with acids. The benzyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “Cyclopentyl-(4-fluoro-benzyl)-amine” would depend on its structure. For instance, it would likely be a polar compound due to the presence of the amine group and the fluorine atom .Aplicaciones Científicas De Investigación

Synthesis Methodologies and Chemical Properties

Fluorinated Heterocycles Synthesis : A study by Parmar and Rueping (2014) developed a mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines. This process uses Selectfluor to afford fluorinated heterocycles, showcasing the dual role of Selectfluor as a fluorine source and a base, crucial for reactivity (Parmar & Rueping, 2014).

Cyclization Techniques for Herbicides : Johnson et al. (2015) modified the cascade cyclization of fluoroalkyl alkynylimines with primary amines to synthesize 4-amino-5-fluoropicolinates. This method facilitated access to picolinic acids with previously inaccessible alkyl or aryl substituents at the 6-position, aiming at potential herbicide applications (Johnson et al., 2015).

Material Science and Organic Chemistry Applications

Catalytic Applications in Amines Synthesis : Guo et al. (2019) investigated Ru/Nb2O5 catalysts with varied Nb2O5 morphologies for the reductive amination of cyclopentanone. The study highlights the catalyst's performance in synthesizing cyclopentylamine, a chemical widely used in pesticides, cosmetics, and medicines, demonstrating its best yield with 1% Ru/Nb2O5-L catalyst under mild conditions (Guo et al., 2019).

Photophysical Properties Influenced by Fluoro Substitution : Druzhinin et al. (2001) explored the influence of fluoro substitution on the photophysical properties of 4-(1-azetidinyl)benzonitrile derivatives in alkane solvents. The study found that fluoro-substituents significantly affect fluorescence quantum yields and decay times, providing insights into the role of fluorine in modifying electronic properties (Druzhinin et al., 2001).

Mecanismo De Acción

Target of Action

It is known that compounds with a similar structure, such as 4-fluorobenzyl cyanide, are used in lithium-ion batteries (libs) to improve interfacial kinetics . The compound’s role in this context is to bridge the bulk electrolyte and interfacial chemistry, providing a pathway for promoting electrochemical kinetics in LIBs .

Mode of Action

It can be inferred from the related compound, 4-fluorobenzyl cyanide, that the compound may interact with its targets by tuning the li+ coordination chemistry based on solvent molecular engineering . This interaction weakens ion–dipole interaction (Li+ –solvents) but promotes coulombic attraction (Li+ –anions) at a normal Li salt concentration .

Biochemical Pathways

It is known that similar compounds can affect the solvation structure of li+ in lithium-ion batteries, which bridges the bulk electrolyte and interfacial chemistry . This suggests that the compound may have a role in influencing electrochemical pathways.

Result of Action

It is known that similar compounds can reduce the interfacial barrier in lithium-ion batteries, thus contributing to improved rate performance .

Action Environment

It is known that similar compounds can improve the interfacial kinetics in lithium-ion batteries, suggesting that the compound’s action may be influenced by the chemical environment within the battery .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12,14H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUJIJXHVNXASI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl-(4-fluoro-benzyl)-amine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B470732.png)

![N-[4-(dimethylamino)benzyl]-3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B470764.png)

![4-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}benzoic acid](/img/structure/B470775.png)

![N-tert-butyl-2-{4-[(tert-butylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B470839.png)

![N-tert-Butyl-2-[4-(4-dimethylamino-benzylamino)-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B470846.png)

![N-(tert-butyl)-2-(4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide](/img/structure/B470852.png)

![2-(4-Benzylamino-4H-[1,2,4]triazol-3-ylsulfanyl)-N-tert-butyl-acetamide](/img/structure/B470869.png)

![9-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B470881.png)

![1-methyl-5-[(4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzyl)sulfanyl]-1H-tetraazole](/img/structure/B470910.png)

![N-(4-fluorophenyl)-2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B470913.png)

![N-(3,4-dimethylphenyl)-2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B470914.png)

![N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B470917.png)